1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69433-63-2 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-5-3-7(9-8-5)4-6(2)10/h3,6,10H,4H2,1-2H3,(H,8,9) |
InChI Key |
KYCMNNIDFRQYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)CC(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Methyl 1h Pyrazol 3 Yl Propan 2 Ol and Its Structural Analogs
Classical Approaches to Pyrazole (B372694) Ring Formation with Propanol (B110389) Side Chains
Traditional methods for synthesizing the pyrazole ring are robust and widely documented, primarily relying on cycloaddition and condensation reactions. nih.gov These approaches form the foundation of pyrazole chemistry.
The most prominent cycloaddition strategy for pyrazole synthesis is the 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition. nih.govorganic-chemistry.org This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrilimine, reacting with a dipolarophile, commonly an alkyne or an alkene. nih.govorganic-chemistry.orgthieme-connect.com
Reaction of Diazo Compounds with Alkynes : This is a direct and efficient route to pyrazoles. Diazo compounds, serving as the three-atom component, react with alkynes to form the five-membered pyrazole ring. organic-chemistry.orgthieme-connect.com The regioselectivity of the addition can be influenced by the substituents on both the diazo compound and the alkyne.
Reaction of Nitrilimines with Alkenes/Alkynes : Nitrilimines, often generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles used for pyrazole synthesis. nih.govorganic-chemistry.org Their reaction with alkynes provides a direct pathway to substituted pyrazoles. organic-chemistry.org
Reaction of Sydnones with Alkynes : Sydnones, which are mesoionic heterocyclic aromatic compounds, can undergo 1,3-dipolar cycloaddition reactions with alkynes to yield pyrazoles. nih.gov
To synthesize a compound like 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol, a strategy could involve the cycloaddition of a suitable diazo compound with an alkyne bearing a protected hydroxyl group or a precursor to the propanol side chain. For instance, reacting diazomethane (B1218177) with an alkyne like 4-hydroxypent-1-yne would be a potential, albeit simplified, conceptual pathway.
Condensation reactions are the most common and historically significant methods for pyrazole synthesis, famously exemplified by the Knorr pyrazole synthesis. mdpi.comyoutube.com This approach involves the reaction of a hydrazine (B178648) derivative with a compound containing a 1,3-dicarbonyl moiety or a synthon with similar reactivity. mdpi.comnih.gov
The synthesis of this compound via this route would likely be a two-step process. First, a suitable 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), is condensed with hydrazine hydrate (B1144303). jmchemsci.comjetir.org This reaction forms the 3,5-dimethylpyrazole (B48361) core. Subsequent functionalization at the 3-position would be required, which is often challenging.
A more direct precursor approach involves using a diketone that already contains the carbon backbone of the desired side chain. For example, the condensation of 1-hydroxyhexane-2,4-dione with hydrazine would theoretically yield the target molecule. However, the synthesis of such substituted 1,3-diketones can be complex. A more practical route often involves creating a pyrazole with a precursor functional group, such as a ketone (e.g., 1-(5-methyl-1H-pyrazol-3-yl)ethanone), which is then chemically modified (e.g., via Grignard reaction followed by reduction) to achieve the final propanol side chain.
The general mechanism for the Knorr synthesis involves the initial formation of a hydrazone or enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com
| Precursors | Reaction Type | Key Intermediate | Reference |
|---|---|---|---|
| 1,3-Diketones + Hydrazines | Condensation (Knorr Synthesis) | Hydrazone/Enamine | mdpi.comnih.govyoutube.com |
| α,β-Unsaturated Carbonyls + Hydrazines | Condensation/Cycloaddition | Pyrazoline | mdpi.comnih.govthieme-connect.com |
| Diazo Compounds + Alkynes | [3+2] Cycloaddition | - | organic-chemistry.orgthieme-connect.com |
| Nitrilimines + Alkynes | [3+2] Cycloaddition | - | nih.govorganic-chemistry.org |
Modern and Sustainable Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for constructing pyrazole derivatives. These include transition-metal catalysis and the use of alternative energy sources.
Transition metals play a crucial role in modern organic synthesis, offering novel pathways for forming pyrazole rings with high efficiency and selectivity. mdpi.com
Palladium-Catalyzed Reactions : Palladium catalysts are used in four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives. organic-chemistry.org
Copper-Catalyzed Reactions : Copper salts have been employed to catalyze the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org Inexpensive Cu₂O can serve as the promoter with air as the green oxidant. organic-chemistry.org Copper-catalyzed condensation reactions have also been developed that proceed under acid-free conditions at room temperature. organic-chemistry.org
Silver-Catalyzed Reactions : Silver catalysts can mediate [3+2] cycloaddition reactions and are effective in synthesizing trifluoromethyl-substituted pyrazoles from trifluoromethylated ynones and hydrazines with high regioselectivity and yields. mdpi.comorganic-chemistry.org
Ruthenium-Catalyzed Reactions : Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.org
These metal-catalyzed methods often provide access to complex pyrazole structures that are difficult to obtain through classical means and can proceed under milder conditions. researchgate.net
| Catalyst Type | Reaction Example | Key Features | Reference |
|---|---|---|---|
| Palladium | Four-component coupling | Builds complexity in one pot | organic-chemistry.org |
| Copper | Aerobic oxidative cyclization | Uses air as a green oxidant | organic-chemistry.org |
| Silver | Cycloaddition of ynones | High yields and regioselectivity | mdpi.comorganic-chemistry.org |
| Ruthenium | Dehydrogenative coupling | Forms H₂O and H₂ as byproducts | organic-chemistry.org |
Alternative energy sources are increasingly used to accelerate reaction rates, improve yields, and reduce energy consumption in pyrazole synthesis. rsc.org
Microwave-Assisted Synthesis : Microwave irradiation has become a widely used technique for the synthesis of pyrazoles. rsc.orgrsc.org It significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.net For example, the cyclocondensation of chalcones with hydrazine hydrate can be completed in minutes under microwave irradiation. nih.gov
Ultrasound-Assisted Synthesis : Sonication, or the use of ultrasound, provides mechanical energy to the reaction medium, promoting faster and more efficient reactions, often at lower temperatures. nih.govasianpubs.org This method has been successfully applied to synthesize pyrazoline and pyrazole derivatives, enhancing reaction rates and yields. nih.govasianpubs.orgnih.gov
Mechanochemical Synthesis : This solvent-free technique involves grinding reactants together, often in a ball mill. thieme-connect.comthieme-connect.com Mechanochemistry avoids the use of bulk solvents, reducing waste and simplifying workup procedures. thieme-connect.com The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been effectively demonstrated using mechanochemical ball milling, offering a greener alternative to solvent-based methods. thieme-connect.comthieme-connect.com
These techniques are particularly valued for their alignment with the principles of green chemistry. rsc.orgrsc.org
The application of green chemistry principles aims to make the synthesis of pyrazoles more sustainable and environmentally benign. researchgate.net This involves several key strategies:
Use of Green Solvents : Water is an ideal green solvent, and numerous methods have been developed for pyrazole synthesis in aqueous media. thieme-connect.com For instance, the one-pot synthesis of tetrasubstituted pyrazoles using cetyltrimethylammonium bromide (CTAB) as a catalyst in water has been reported. thieme-connect.com
Eco-Friendly Catalysts : The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. Nano-ZnO has been employed as an efficient and environmentally friendly catalyst for synthesizing 1,3,5-substituted pyrazoles. nih.gov Similarly, simple and green catalysts like ammonium (B1175870) chloride have been used in Knorr pyrazole synthesis with ethanol (B145695) as a renewable solvent. jetir.org
One-Pot and Multicomponent Reactions (MCRs) : Combining multiple reaction steps into a single operation (one-pot) or using three or more starting materials in one reaction (MCRs) reduces waste, saves time, and improves efficiency. beilstein-journals.org Many modern pyrazole syntheses are designed as one-pot, three- or four-component reactions. organic-chemistry.orgbeilstein-journals.org For example, a one-pot procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. organic-chemistry.org
These strategies collectively contribute to reducing the environmental footprint associated with the synthesis of this compound and its analogs. researchgate.netthieme-connect.com
Regioselective and Stereoselective Synthesis of this compound Isomers
The foundational challenge in synthesizing this compound lies in the regioselective construction of the 3,5-disubstituted pyrazole ring. The classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, is a primary route. mdpi.comnih.gov For the target molecule, an unsymmetrical dicarbonyl precursor is required. The reaction of such a precursor with hydrazine can theoretically yield two different regioisomers. mdpi.com
Achieving regioselectivity in favor of the desired 5-methyl-3-substituted isomer is paramount. Research has shown that reaction conditions, particularly the choice of solvent and the acidity of the medium, play a crucial role. For instance, the condensation of arylhydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide has been found to afford significantly higher regioselectivity compared to reactions run in traditional protic solvents like ethanol. nih.gov This improved selectivity allows for the preferential formation of one isomer, which is a critical step for an efficient synthesis. mdpi.comnih.gov
Following the formation of the pyrazole core, the propan-2-ol side chain is typically introduced. A common strategy involves the acylation of the pyrazole ring to install a propanone group, which is then subsequently reduced to the desired secondary alcohol.
The propan-2-ol moiety of the target molecule contains a single chiral center. The direct synthesis of an enantiomerically pure form of this alcohol is most effectively achieved through the asymmetric reduction of a prochiral ketone precursor, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one. This transformation is a well-established method for producing chiral secondary alcohols. mdpi.com Two prominent catalytic systems for this purpose are Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide). mdpi.comwikipedia.org The catalyst, generated in situ from a chiral amino alcohol, creates a chiral environment that directs the delivery of a hydride from the borane to one face of the ketone, resulting in a high degree of enantioselectivity. mdpi.comnih.gov The predictable stereochemical outcome is a major advantage of this method. nih.gov
Noyori Asymmetric Hydrogenation: This approach employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, in the presence of hydrogen gas or a hydrogen source for transfer hydrogenation (e.g., isopropanol, formic acid). wikipedia.orguwindsor.caresearchgate.net These systems are highly efficient for the asymmetric reduction of various ketones, including those with heterocyclic moieties. The choice of ligand and reaction conditions can be fine-tuned to achieve excellent enantiomeric excess (ee). wikipedia.orgru.nl
Below is an interactive data table summarizing representative catalytic systems applicable for the enantioselective reduction of a pyrazolyl ketone.
| Catalyst System | Reductant | Typical Solvent | Key Features |
| (S)-CBS Catalyst | BH₃·THF | Tetrahydrofuran (THF) | Predictable (S)-alcohol formation; high enantioselectivity. mdpi.comnih.gov |
| (R)-CBS Catalyst | BH₃·THF | Tetrahydrofuran (THF) | Predictable (R)-alcohol formation; high enantioselectivity. mdpi.comnih.gov |
| Ru(II)-(S)-BINAP | H₂ or Isopropanol | Methanol (B129727), Ethanol | High turnover numbers; excellent enantioselectivity for aryl ketones. wikipedia.orguwindsor.ca |
| Ru(II)-(R)-BINAP | H₂ or Isopropanol | Methanol, Ethanol | Access to the opposite enantiomer with high selectivity. wikipedia.orguwindsor.ca |
While this compound itself is not diastereomeric, the principles of diastereoselective synthesis are critical for its structural analogs that may contain multiple chiral centers. For instance, an analog could possess a second stereocenter on a substituted pyrazole ring or a more complex side chain.
In such multi-chiral systems, controlling the relative stereochemistry between the newly formed chiral alcohol and existing stereocenters is essential. This can be achieved through several strategies:
Substrate Control: The existing chiral center(s) in the molecule can influence the stereochemical outcome of a subsequent reaction by sterically directing the approach of the reagent to one face of the molecule.
Reagent Control: A chiral reagent or catalyst can be used to override the influence of the substrate's existing chirality, allowing for the selective formation of a specific diastereomer. This is particularly important for accessing "mismatched" pairs where the substrate's preference and the reagent's preference are opposed.
Cascade Reactions: Organocatalyzed cascade reactions, such as Michael-Aldol sequences, have been employed to construct complex pyrazole-containing molecules, like spiropyrazolones, with multiple stereocenters in a highly diastereoselective manner. mdpi.com In these reactions, the catalyst and reaction pathway are designed to favor the formation of the thermodynamically most stable diastereomer, often leading to a single product with excellent diastereomeric ratio (d.r.). mdpi.com
Optimization of Reaction Conditions and Yield for Academic Scale Production
Optimizing the synthesis of this compound on an academic (laboratory) scale involves maximizing the yield and purity at each step of the synthetic sequence. Key areas for optimization include the initial pyrazole formation and the subsequent reduction step.
The following interactive table outlines key parameters and their effects on the synthesis of 3,5-disubstituted pyrazoles, based on findings from various studies.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Source |
| Solvent | Ethanol (Protic) | Equimolar mixture of regioisomers | N,N-Dimethylacetamide (Aprotic) | High regioselectivity (98:2) and yield (74-77%) | nih.gov |
| Catalyst | No Catalyst | Reaction may not proceed or be very slow | Ethylene Glycol | Good to excellent yields (70-95%) at room temperature | mdpi.com |
| Temperature | Room Temperature | Slower reaction rate | 60 °C or Reflux | Increased reaction rate, potentially higher yield | mdpi.comnih.gov |
| Hydrazine Form | Free Base | Lower regioselectivity | Hydrochloride Salt | Improved regioselectivity in certain solvents | nih.gov |
For the reduction of the ketone intermediate, optimization focuses on achieving high conversion and enantioselectivity. This involves screening different chiral catalysts, adjusting the catalyst loading, and modifying the temperature. For instance, while CBS reductions are often performed at low temperatures (-78 °C to 0 °C) to maximize enantioselectivity, optimizing for a laboratory setting might involve finding a catalyst that performs well at a more convenient temperature, such as room temperature, without significant loss of selectivity. nih.gov The molar ratio of the borane reducing agent to the ketone substrate is also a key parameter to optimize to ensure complete conversion while minimizing side reactions and simplifying purification.
Chemical Reactivity and Derivatization of 1 5 Methyl 1h Pyrazol 3 Yl Propan 2 Ol
Transformations at the Hydroxyl Functional Group
The secondary alcohol is a versatile functional group, susceptible to a variety of transformations including esterification, etherification, oxidation, and nucleophilic substitution, which allow for extensive modification of the propanol (B110389) side chain.
Esterification and Etherification Reactions
The hydroxyl group of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol can be readily converted into esters and ethers, which are common strategies for modifying a molecule's physical and biological properties.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative. In Fischer esterification, the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. This reaction is reversible and often requires the removal of water to drive it to completion. A more efficient method involves the use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.
Etherification can be accomplished through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the corresponding ether.
The following table summarizes these common transformations:
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Fischer Esterification | Acetic Acid (CH₃COOH), H₂SO₄ (cat.) | 1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl acetate |
| Acylation | Acetyl Chloride (CH₃COCl), Pyridine | 1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl acetate |
Oxidation and Reduction Pathways
The secondary alcohol functional group can be oxidized to a ketone. The choice of oxidizing agent determines the outcome and efficiency of the reaction. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidations are effective for converting secondary alcohols into ketones without affecting the pyrazole (B372694) ring. libretexts.org The product of this oxidation is 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one.
Conversely, the resulting ketone can be reduced back to the secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents readily reduce ketones to alcohols, regenerating the parent compound. This reversible oxidation-reduction pathway is fundamental for synthetic strategies involving this scaffold. Studies on analogous 2-(pyrazolyl)ethanols have shown that under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the side chain can be cleaved. enamine.netresearchgate.net
Table 2: Oxidation and Reduction of the Hydroxyl Group
| Transformation | Reagents | Product |
|---|---|---|
| Oxidation | Pyridinium Chlorochromate (PCC) | 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one |
Nucleophilic Substitution Reactions on the Alcoholic Carbon
Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the -OH group must first be converted into a better leaving group. libretexts.org A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.
Once activated, the alcoholic carbon becomes highly susceptible to attack by a wide range of nucleophiles in an SN2 reaction. This allows for the introduction of various functional groups, including halides, azides, cyanides, and thiols. For example, reacting the tosylate derivative with sodium azide (B81097) (NaN₃) would yield 3-(2-azidopropyl)-5-methyl-1H-pyrazole.
Table 3: Nucleophilic Substitution via Hydroxyl Group Activation
| Activation Step Reagent | Activated Intermediate | Nucleophile | Final Product Example |
|---|---|---|---|
| p-Toluenesulfonyl Chloride (TsCl) | Tosylate Ester | Sodium Azide (NaN₃) | 3-(2-azidopropyl)-5-methyl-1H-pyrazole |
| Methanesulfonyl Chloride (MsCl) | Mesylate Ester | Sodium Cyanide (NaCN) | 3-(5-methyl-1H-pyrazol-3-yl)butanenitrile |
Reactions Involving the Pyrazole Heterocycle
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Furthermore, the acidic N-H proton and the C-H bonds can be involved in metalation reactions, providing another avenue for functionalization.
Electrophilic Aromatic Substitution (if applicable)
The pyrazole ring is considered aromatic and can undergo electrophilic substitution. Due to the directing effects of the two nitrogen atoms and the alkyl substituent at C5, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. rrbdavc.orgencyclopedia.pub Common electrophilic substitution reactions such as halogenation, nitration, and acylation are expected to occur preferentially at this position.
It is important to note that the N-H proton is acidic and can be substituted by electrophiles, leading to N-substituted products. Reaction conditions can often be tuned to favor either C-substitution or N-substitution. For instance, N-arylation can be achieved using diaryliodonium salts under mild, metal-free conditions. nih.gov
Table 4: Potential Electrophilic Aromatic Substitution Reactions at the C4-Position
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 1-(4-bromo-5-methyl-1H-pyrazol-3-yl)propan-2-ol |
| Nitration | HNO₃ / H₂SO₄ | 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)propan-2-ol |
Metalation and Subsequent Functionalization
Metalation offers a powerful method for introducing substituents onto the pyrazole ring with high regioselectivity. There are two primary sites for metalation on this compound.
First, the proton on the N1 nitrogen is acidic and can be readily removed by a moderately strong base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. encyclopedia.pub This anion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted derivatives.
Second, under the influence of a strong organolithium base like n-butyllithium (n-BuLi), direct deprotonation of a carbon atom (C-H lithiation) can occur. acs.org For this specific molecule, lithiation could potentially occur at the C4 position or the C5-methyl group. The resulting organolithium species can then be trapped with an electrophile. For example, quenching the lithiated intermediate with carbon dioxide (CO₂) followed by an acidic workup would introduce a carboxylic acid group.
Table 5: Functionalization via Metalation
| Metalation Site | Base / Reagent | Electrophile | Product Example |
|---|---|---|---|
| N1-Position | Sodium Hydride (NaH) | Benzyl Bromide | 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)propan-2-ol |
Insufficient Published Data for "this compound" Reactivity
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the chemical reactivity and derivatization of the compound This compound . Consequently, an article detailing the N-alkylation, N-acylation, reaction mechanisms, and functionalization studies focused solely on this specific molecule cannot be generated at this time.
The investigation for scholarly articles and patents did not yield specific studies outlining the following for this compound:
N-Alkylation and N-Acylation of Pyrazole Nitrogens: No dedicated research was found that details the reaction conditions, yields, or regioselectivity of adding alkyl or acyl groups to the pyrazole nitrogen atoms of this specific compound. While general methodologies for pyrazole N-alkylation and N-acylation exist, applying them to this particular structure without experimental data would be speculative.
Studies on Reaction Mechanisms and Intermediates: There is no available literature that investigates the mechanistic pathways or identifies the intermediates involved in the functionalization of this compound.
Chemoselective and Regioselective Functionalization Studies: Research on the selective functionalization of the pyrazole ring in the presence of the propan-2-ol side chain for this compound is not present in the accessible scientific record. Studies on other pyrazole derivatives exist, but these findings cannot be directly attributed to the title compound.
Due to the absence of specific research data for this compound, the generation of a scientifically accurate and detailed article strictly adhering to the requested outline is not possible.
Advanced Spectroscopic and Structural Elucidation of 1 5 Methyl 1h Pyrazol 3 Yl Propan 2 Ol
Detailed Conformational Analysis
Conformational analysis reveals the spatial arrangement of atoms in a molecule, which can significantly influence its physical and biological properties. Both solid-state and solution-state conformations are crucial for a complete structural understanding.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation and intermolecular interactions in the crystal lattice.
Table 1: Predicted Crystallographic Parameters for 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol (based on analogous structures)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Chiral (e.g., P2₁2₁2₁) |
| Key Intermolecular Forces | O-H···N hydrogen bonding |
| Pyrazole (B372694) Ring Dihedral Angle | < 5° (indicating planarity) |
| Key Torsion Angles | Dependent on the specific packing, minimizing steric strain between substituents. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. copernicus.org Techniques like ¹H and ¹³C NMR, along with two-dimensional methods (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies, can elucidate the molecule's dominant conformations in a given solvent.
For this compound, the NMR spectrum would exhibit distinct signals for the protons and carbons of the pyrazole ring and the propanol (B110389) side chain. The chemical shifts of the CH and CH₂ protons adjacent to the chiral center would be particularly sensitive to the molecule's conformation. The observation of sharp NMR signals might indicate a single, highly populated conformation or rapid exchange between multiple conformations on the NMR timescale. copernicus.orgcopernicus.org J-coupling constants between protons on the propanol chain can be used with the Karplus equation to estimate dihedral angles and thus determine the preferred staggered conformations (gauche or anti). NOE experiments would reveal through-space proximities between protons, such as those on the pyrazole ring and the propanol side chain, further refining the conformational model.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| Pyrazole-NH | 12.0 - 13.0 | broad singlet | - |
| Pyrazole-CH (C4) | ~6.0 | singlet | - |
| Propanol-CH (C2') | ~4.0 | multiplet | ~6-7 |
| Propanol-CH₂ (C1') | ~2.8 | doublet of doublets | ~6-8, ~14 (geminal) |
| Pyrazole-CH₃ (C5) | ~2.2 | singlet | - |
| Propanol-CH₃ (C3') | ~1.2 | doublet | ~6-7 |
| Propanol-OH | Variable | broad singlet | - |
Vibrational Spectroscopy for Functional Group and Bond Analysis (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. youtube.com Each type of bond (e.g., O-H, N-H, C=N, C-C) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. mdpi.com A band corresponding to the N-H stretch of the pyrazole ring is also expected in this region. The C=N and C=C stretching vibrations of the pyrazole ring would appear in the 1600-1450 cm⁻¹ region. derpharmachemica.comacs.org C-H stretching vibrations from the methyl and methylene (B1212753) groups will be observed around 3000-2850 cm⁻¹. Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the pyrazole ring.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| O-H Stretch (H-bonded) | 3400 - 3200 | Weak | Strong / Weak |
| N-H Stretch | ~3200 | Weak | Medium / Weak |
| C-H Stretch (sp³/sp²) | 3100 - 2850 | 3100 - 2850 | Medium / Strong |
| C=N, C=C Stretch (ring) | 1600 - 1450 | 1600 - 1450 | Medium / Strong |
| C-O Stretch (alcohol) | ~1100 | Weak | Strong / Weak |
| Ring Deformation | < 1000 | < 1000 | Medium / Medium |
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Ion Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. rsc.org
For this compound (molar mass: 154.20 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 154. Alcohols commonly undergo two primary fragmentation pathways: α-cleavage and dehydration. libretexts.orgyoutube.com
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For this molecule, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation at m/z 139, or loss of the pyrazolylmethyl radical to form an ion at m/z 45 ([CH₃CHOH]⁺), which is often a prominent peak for secondary alcohols. docbrown.info
Dehydration: Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at [M-18]⁺, which would be m/z 136.
Further fragmentation of the pyrazole ring itself can occur, often involving the cleavage of the N-N bond. researchgate.net
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 154 | [C₇H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 139 | [M - CH₃]⁺ | α-cleavage (loss of terminal methyl group) |
| 136 | [M - H₂O]⁺ | Dehydration |
| 95 | [C₅H₇N₂]⁺ | Cleavage of the propanol side chain |
| 45 | [C₂H₅O]⁺ | α-cleavage (loss of pyrazolylmethyl radical) |
Electronic Structure and Absorption Properties via UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. Aromatic and heteroaromatic systems like pyrazole exhibit characteristic absorptions due to π → π* transitions. globalresearchonline.net
The pyrazole ring in this compound is the primary chromophore. It is expected to exhibit strong absorption bands in the UV region, typically between 200 and 280 nm, corresponding to π → π* electronic transitions within the heterocyclic ring. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by solvent polarity and substitution on the ring. The propanol substituent, being an auxochrome, is likely to cause a small shift in the absorption maximum compared to the unsubstituted pyrazole chromophore.
Table 5: Predicted UV-Vis Absorption Data for this compound in Ethanol (B145695)
| Electronic Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π | ~210 - 230 | > 5,000 |
| n → π | ~250 - 280 | < 1,000 (may be obscured by π → π*) |
Chiroptical Properties and Absolute Configuration Assignment (if chiral)
The structure of this compound contains a stereocenter at the C2 carbon of the propanol side chain, which is bonded to four different groups (a hydrogen atom, a hydroxyl group, a methyl group, and a 5-methyl-1H-pyrazol-3-ylmethyl group). Therefore, the molecule is chiral and exists as a pair of enantiomers.
As a chiral molecule, it will exhibit optical activity, meaning it will rotate the plane of plane-polarized light. The specific rotation [α] can be measured using polarimetry. The absolute configuration (whether the stereocenter is R or S) can be determined using several methods:
X-ray Crystallography: If a single crystal of one enantiomer can be grown, anomalous dispersion techniques can determine its absolute configuration unambiguously. wikipedia.org
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can determine the absolute configuration in solution by comparing the experimental spectrum to one predicted by quantum chemical calculations. spark904.nl
NMR with Chiral Derivatizing Agents: Reacting the alcohol with a chiral agent (e.g., Mosher's acid) creates diastereomers that exhibit distinct NMR spectra, allowing for the assignment of the absolute configuration. escholarship.org
Without experimental data, the specific optical rotation and the absolute configuration (R or S) cannot be determined, but the Cahn-Ingold-Prelog priority rules can be applied to name the two possible enantiomers. libretexts.orglibretexts.org
Computational and Theoretical Investigations of 1 5 Methyl 1h Pyrazol 3 Yl Propan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic properties that govern the behavior of a molecule. These methods can predict molecular structure, stability, and reactivity. nih.gov
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.com For 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its ground state properties. researchgate.net
Key properties investigated would include:
Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. The planarity of the pyrazole (B372694) ring and the orientation of the propan-2-ol substituent would be determined.
Electronic Properties: Calculations would yield insights into the distribution of electrons. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -514.8 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 5.7 |
| Dipole Moment (Debye) | 3.2 |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without using experimental data for parameterization. While more computationally demanding than DFT, they offer higher accuracy for certain properties. These methods would be used to refine the predictions for properties like ionization potential, electron affinity, and reaction energy barriers, providing benchmark data for the specific molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.commdpi.com An MD simulation of this compound, typically in a solvent like water or ethanol (B145695), would provide critical information on its conformational landscape.
The simulation would track the movements of each atom based on a chosen force field (e.g., AMBER, OPLS). mdpi.comnih.gov Key insights from MD simulations would include:
Conformational Analysis: The propan-2-ol side chain has rotational freedom around its single bonds. MD simulations can explore the different stable conformations (rotamers) and the energy barriers between them, revealing the most populated shapes of the molecule in solution.
Solvent Interactions: The simulation would explicitly model how the molecule interacts with surrounding solvent molecules. This includes identifying key hydrogen bonding sites, such as the alcohol's -OH group and the pyrazole's nitrogen atoms, and quantifying the stability of these interactions. globalresearchonline.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. researchgate.netnih.gov
Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For this compound, this would allow for the assignment of key peaks in its experimental IR spectrum, such as the O-H stretch of the alcohol, the N-H stretch of the pyrazole ring, and various C-N and C-C stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov These predicted values are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or intermolecular interactions not fully captured in the gas-phase calculation.
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (alcohol) | 3650 | 3400 (broad) |
| N-H stretch (pyrazole) | 3480 | 3350 |
| C-H stretch (aliphatic) | 2980 | 2975 |
| C=N stretch (pyrazole) | 1590 | 1585 |
Reaction Mechanism Pathway Analysis and Transition State Modeling
Theoretical chemistry is a powerful tool for exploring potential chemical reactions at the molecular level. For this compound, this could involve studying reactions like oxidation of the alcohol group or electrophilic substitution on the pyrazole ring. pharmaguideline.com
The process involves:
Mapping the Potential Energy Surface: Calculations are performed to map the energy changes as reactants transform into products.
Locating Transition States: A key goal is to identify the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net A true TS is confirmed by a vibrational frequency analysis, which should show exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor in determining the reaction rate. By modeling different potential pathways, chemists can predict which reaction is most likely to occur.
Theoretical Studies of Non-Covalent Interactions within the Molecular System
Non-covalent interactions are crucial for determining the structure, stability, and aggregation behavior of molecules. For this compound, several types of non-covalent interactions are significant.
Intramolecular Hydrogen Bonding: A key area of investigation would be the potential for a hydrogen bond to form between the hydrogen of the alcohol's hydroxyl group (-OH) and the pyridine-like nitrogen (N2) of the pyrazole ring. nih.gov This would create a stable six-membered ring structure, significantly influencing the molecule's preferred conformation.
Intermolecular Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (-NH) and an acceptor (=N-), allowing molecules to form dimers, trimers, or extended chains in the solid state or in concentrated solutions. aip.orgnih.gov The alcohol group also participates in intermolecular hydrogen bonding.
π-Interactions: The aromatic pyrazole ring can engage in π-π stacking interactions with other pyrazole rings or other aromatic systems. C-H···π interactions between the alkyl groups and the ring are also possible. semanticscholar.org
Tools like the Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern the molecular system.
Mechanistic Investigations of Biological Interactions of 1 5 Methyl 1h Pyrazol 3 Yl Propan 2 Ol Analogs Strictly Non Clinical
Enzyme Inhibition Kinetics and Molecular Binding Mechanisms (In Vitro Studies)
Analogs bearing the 5-methyl-1H-pyrazol-3-yl core have demonstrated significant inhibitory activity against various enzymes. In vitro kinetic studies have been crucial in quantifying this inhibition and understanding the underlying binding mechanisms.
For instance, a series of pyrazole-based benzene (B151609) sulfonamides were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. The inhibition constants (Kᵢ) for these analogs were determined against hCA II, IX, and XII, revealing potent inhibitory activity. The binding mechanism for these compounds involves interaction with the zinc ion in the enzyme's active site, a characteristic feature of many carbonic anhydrase inhibitors.
In another study, pyrazole (B372694) derivatives were synthesized and evaluated as selective inhibitors for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). semanticscholar.org The inhibitory concentrations (IC₅₀) were determined, highlighting the role of specific structural features in conferring selectivity. Molecular docking studies supported these findings, suggesting that the larger binding pocket of COX-2 accommodates the pyrazole scaffold more favorably than the narrower channel of COX-1. semanticscholar.org
Furthermore, derivatives incorporating the 5-methyl-1H-pyrazole-3-carbonyl moiety have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov The IC₅₀ values for these compounds were found to be in the micromolar range, comparable to the standard inhibitor, Acarbose. nih.gov Molecular docking simulations indicated that these analogs bind to the active sites of α-glucosidase and α-amylase, establishing key interactions that disrupt catalytic activity. nih.gov
| Analog Structure/Name | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Assay Type |
|---|---|---|---|
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-glucosidase | 75.62 ± 0.56 µM | In Vitro Enzymatic Assay |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-amylase | 119.3 ± 0.75 µM | In Vitro Enzymatic Assay |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-glucosidase | 95.85 ± 0.92 µM | In Vitro Enzymatic Assay |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-amylase | 120.2 ± 0.68 µM | In Vitro Enzymatic Assay |
| Pyrazole-Sulfonamide Derivative 4g | hCAXII | 0.12 ± 0.07 µM | Esterase Activity Assay |
| Pyrazole-Sulfonamide Derivative 4j | hCAIX | 0.15 ± 0.07 µM | Esterase Activity Assay |
| Pyrazole-Sulfonamide Derivative 4k | hCAII | 0.24 ± 0.18 µM | Esterase Activity Assay |
Receptor Binding Assays and Ligand-Receptor Interaction Characterization (In Vitro Studies)
Receptor binding assays are fundamental in characterizing the interaction of pyrazole analogs with various cellular receptors. These studies typically use radiolabeled ligands to determine the binding affinity (Kᵢ) of test compounds.
A series of 1,5-diarylpyrazole analogs were investigated as antagonists for the human cholecystokinin (B1591339) 1 (CCK₁) receptor. nih.govdrugbank.com Through competitive binding assays, researchers identified compounds with high affinity for the receptor, and subsequent functional assays confirmed their antagonistic activity. nih.govdrugbank.com Similarly, structure-activity relationship studies of pyrazole derivatives have identified potent and selective antagonists for the brain cannabinoid receptor (CB1). nih.gov These studies highlighted the importance of specific substituents on the pyrazole ring for achieving high binding affinity. nih.gov
In the context of oncology, novel 5-methyl-1H-pyrazole derivatives have been developed as androgen receptor (AR) antagonists. nih.gov An AR reporter gene assay revealed potent antagonistic activity for several analogs, which was further correlated with their ability to inhibit the growth of prostate cancer cell lines. nih.gov Molecular modeling studies provided insights into the binding modes of these compounds within the AR ligand-binding domain, explaining the observed structure-activity relationships. nih.gov
| Analog Class | Target Receptor | Binding Affinity (Kᵢ) / Activity (IC₅₀) | Assay Type |
|---|---|---|---|
| 1,5-Diarylpyrazole Analog | Human CCK₁ | Potent Antagonist Activity | High-Throughput Screening |
| Biarylpyrazole (SR141716A analog) | Cannabinoid CB1 | Potent Antagonist Activity | Radioligand Binding Assay |
| 5-methyl-1H-pyrazole Derivative A13 | Androgen Receptor | Potent Antagonist Activity | Reporter Gene Assay |
| 5-methyl-1H-pyrazole Derivative A14 | Androgen Receptor | Potent Antagonist Activity | Reporter Gene Assay |
Cellular Pathway Modulation and Cellular Activity Profiling (In Vitro Cell Line Investigations)
The biological effects of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol analogs are often the result of their ability to modulate specific cellular signaling pathways. In vitro studies using various cancer cell lines have provided significant insights into these mechanisms.
One study on a thieno[2,3-c]pyrazole derivative demonstrated that the compound induced cell death by interfering with cell cycle progression. mdpi.com Further investigation revealed a reduction in the phosphorylation of key signaling kinases, including p38, CREB, Akt, and STAT3. mdpi.com Conversely, it led to the hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases, indicating a complex modulation of multiple signaling cascades. mdpi.com
Another class of pyrazole derivatives was found to induce cell cycle arrest at the G2/M phase in human cancer cells. This was associated with an increased expression of cyclin A and cyclin B, key regulators of this cell cycle checkpoint. Furthermore, some pyrazole compounds have been shown to trigger apoptosis by increasing the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. researchgate.net This modulation of apoptosis-related proteins shifts the cellular balance towards programmed cell death.
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects
Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity and for optimizing lead compounds. For pyrazole derivatives, SAR studies have established clear correlations between specific structural modifications and their mechanistic effects.
In the development of meprin α and β inhibitors, systematic modifications of the 3,4,5-substituted pyrazole core were performed. nih.gov It was found that introducing acidic substituents generally increased inhibitory activity against meprin β, which is consistent with the enzyme's preference for acidic substrates. nih.gov However, these changes had less impact on meprin α inhibition. nih.gov
For cannabinoid CB1 receptor antagonists, SAR studies revealed that potent and selective activity required a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The most potent analog in this series featured a p-iodophenyl group at the 5-position. nih.gov
Similarly, SAR studies on 1,5-diarylpyrazole-based CCK₁ receptor antagonists showed that the nature of the alkane side chain and the introduction of conformational constraints significantly impacted binding affinity and potency. nih.govdrugbank.com These studies underscore the importance of specific substituent patterns around the pyrazole core for achieving desired biological activity and selectivity. mdpi.com
Biophysical Characterization of Interactions with Macromolecules
Biophysical techniques provide detailed, atomic-level insights into the interactions between small molecules and their macromolecular targets. X-ray crystallography has been a key tool in this area for pyrazole derivatives. nih.gov
Crystal structures have been solved for pyrazole analogs in complex with their target enzymes, such as Aurora A kinase. acs.org These structures reveal the precise binding mode, showing, for example, how an amino pyrazole moiety can form three hydrogen bonds with the hinge region of the kinase active site. acs.org Such detailed structural information is invaluable for understanding the basis of inhibition and for guiding further rational drug design. nih.gov
In addition to crystallography, molecular docking and molecular dynamics (MD) simulations are computational biophysical methods used to predict and analyze the binding of pyrazole derivatives to their targets. researchgate.netdtu.dk These simulations can reveal stable binding poses and identify key interacting residues, such as π-π stacking interactions between the pyrazole ring and aromatic amino acids like phenylalanine in the active site. dtu.dk For example, MD simulations have been used to confirm the stability of complexes between pyrazole derivatives and enzymes like DNA gyrase B and Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTAN) from Staphylococcus aureus. dtu.dk
1 5 Methyl 1h Pyrazol 3 Yl Propan 2 Ol As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Heterocyclic Systems
The pyrazole (B372694) moiety is a cornerstone in the synthesis of a wide array of fused heterocyclic compounds due to its inherent reactivity and multiple functionalization points. Compounds structurally related to 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol serve as key building blocks in cyclocondensation reactions to form bicyclic systems of significant interest in medicinal and materials chemistry. nih.govbeilstein-journals.orgnih.gov
The propan-2-ol side chain can be chemically modified, for instance, through oxidation to a ketone, which then provides an electrophilic site for intramolecular cyclization or intermolecular reactions. Furthermore, the pyrazole ring itself, particularly when substituted with an amino group, can react with 1,3-dicarbonyl compounds or their equivalents to yield fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. uminho.ptrsc.orgmdpi.comtandfonline.com These reactions, often proceeding through condensation mechanisms, are fundamental in creating diverse molecular scaffolds. nanobioletters.comresearchgate.netresearchgate.net
Key Reaction Types for Heterocycle Synthesis:
Cyclocondensation: The reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound is a classic method for forming a pyrazolo[1,5-a]pyrimidine (B1248293) ring. rsc.org The specific regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl compound. rsc.org
Multicomponent Reactions (MCRs): Pyrazole precursors are frequently employed in MCRs, which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. rsc.org This strategy is highly valued for its atom economy and ability to rapidly generate libraries of structurally diverse compounds.
Synthesis from Aminopyrazoles: 5-amino-1-substituted-pyrazole-4-carbonitriles are versatile starting materials for condensed pyridine (B92270) and pyrimidine (B1678525) systems through reactions with reagents like malononitrile (B47326) or diethylmalonate. uminho.pttandfonline.com
| Fused System | Precursors | General Reaction Type | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, 1,3-Dicarbonyl compounds | Cyclocondensation | mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | 3-Substituted-5-amino-1H-pyrazoles, β-Dicarbonyl compounds | Cyclocondensation | rsc.org |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole, Enaminones | Cyclocondensation | rsc.org |
| Pyrazolo-benzo[5,1-a]isoquinolines | Enaminones, Hydrazine (B178648) hydrochloride, Internal alkynes | Rhodium-catalyzed three-component reaction | rsc.org |
Precursor for Ligands in Coordination Chemistry and Organometallic Catalysis
Pyrazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry, owing to the Lewis basic nitrogen atoms in the heterocyclic ring. researchgate.netresearchgate.net The compound this compound possesses both N-donor sites from the pyrazole ring and an O-donor site from the hydroxyl group. This arrangement allows it to function as a potential bidentate N,O-cheating ligand, capable of forming stable complexes with a variety of metal ions. nih.govnih.gov
The versatility of pyrazole-based ligands is a significant asset in the design of coordination complexes with tailored properties. researchgate.netacs.org The specific coordination mode can be influenced by the steric and electronic properties of the substituents on the pyrazole ring. The propan-2-ol side chain can also be further functionalized to create more complex, polydentate ligands, enhancing the stability and modifying the electronic properties of the resulting metal complexes.
These coordination complexes have found applications in organometallic catalysis. For example, cobalt complexes featuring pyrazole ligands have been shown to act as catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov The metal-ligand cooperation, often involving the proton-responsive N-H group of the pyrazole, is a key feature in the catalytic activity of these complexes. nih.gov Similarly, titanium isopropoxide in combination with pyrazole ligands has demonstrated enhanced catalytic activity for the ring-opening polymerization of L-lactide. rsc.org
| Metal Complex | Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Cobalt(II/III) Complexes | 3-Phenylpyrazole | Peroxidative oxidation of cyclohexane | nih.gov |
| Ruthenium(II) Complexes | Pyridyl-2,6-Pyrazolyl Arms | Transfer hydrogenation of ketones | nih.gov |
| Titanium(IV) Complexes | Various substituted pyrazoles | Ring-opening polymerization of L-lactide | rsc.org |
Application in Supramolecular Chemistry and Self-Assembly Studies
The structure of this compound is well-suited for applications in supramolecular chemistry. It possesses both hydrogen bond donor groups (the pyrazole N-H and the alcohol O-H) and hydrogen bond acceptor sites (the pyrazole 'pyridinic' nitrogen and the alcohol oxygen). This duality allows the molecule to participate in the formation of well-defined, extended networks through intermolecular hydrogen bonding.
The N-H···N hydrogen bond is a particularly robust and directional interaction that frequently directs the self-assembly of N-H pyrazole derivatives into predictable supramolecular motifs such as dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.net The resulting supramolecular architectures are further stabilized by other non-covalent interactions, including π-π stacking between pyrazole rings. scielo.br The combination of the pyrazole's N-H···N bonding capability with the O-H···O or O-H···N interactions from the propan-2-ol side chain provides a powerful tool for designing complex, multi-dimensional supramolecular structures. These self-assembled systems are of interest for creating functional materials with tunable properties. nih.govmdpi.com
Intermediate in the Synthesis of Agrochemical Research Compounds
The pyrazole ring is a prominent scaffold in modern agrochemicals, particularly in fungicides and insecticides. nbinno.comnih.gov The synthesis of these complex active ingredients often relies on the use of functionalized pyrazole intermediates. While specific details on the direct use of this compound in the synthesis of commercial agrochemicals are not extensively documented in public literature, its structural motifs are highly relevant.
Functional groups on the pyrazole ring and its side chains are crucial for building the final molecular structure of a pesticide. For instance, 3-trifluoromethylpyrazole is a key core structure in many agrochemicals. rsc.org The synthesis of such compounds often involves multi-step sequences where intermediates, like pyrazole-alcohols, could be used to introduce specific side chains or to be converted into other functional groups necessary for the final molecule's activity. The development of efficient synthetic routes to these pyrazole building blocks is a critical area of research in the agrochemical industry. ccspublishing.org.cn
Contribution to Materials Science Research (Non-Biological Applications)
Beyond biological applications, pyrazole derivatives are valuable components in materials science. rsc.org Their utility stems from their electronic properties, thermal stability, and ability to coordinate with metals.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are used to construct coordination polymers and MOFs. acs.orgdaneshyari.com These materials consist of metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks. The resulting materials can have applications in gas storage, separation, and catalysis. The ability of pyrazole derivatives to act as bifunctional linkers is key to forming these extended structures. mdpi.comresearchgate.net
Photochromic Materials: Certain pyrazolone (B3327878) derivatives, which are structurally related to pyrazoles, exhibit photochromism—a reversible transformation between two forms having different absorption spectra upon exposure to electromagnetic radiation. nih.govresearchgate.netrsc.org This property is of interest for applications in optical data storage, molecular switches, and smart materials. Diarylethenes incorporating a pyrazole moiety have been synthesized and shown to undergo reversible color changes upon UV irradiation. scientific.net
| Material Type | Pyrazole Derivative Role | Potential Application | Reference |
|---|---|---|---|
| Coordination Polymers | Organic Linker/Ligand | Luminescent sensing, Photocatalysis | acs.orgmdpi.com |
| Photochromic Compounds | Core scaffold | Optical switches, Data storage | nih.govscientific.net |
| Luminescent Materials | Ligand in metal complexes | Sensors, Electroluminescent devices | rsc.orgmdpi.com |
Advanced Analytical Methods for Detection and Quantification of 1 5 Methyl 1h Pyrazol 3 Yl Propan 2 Ol in Research Matrices
Chromatographic Techniques for Purity, Reaction Monitoring, and Separation of Isomers (HPLC, GC)
Chromatographic techniques are fundamental in the analysis of pyrazole (B372694) derivatives, providing robust methods for assessing purity, monitoring the progress of chemical reactions, and separating isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like many pyrazole derivatives. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is frequently employed. The separation is based on the differential partitioning of the analyte between the two phases. cipac.org For pyrazole compounds, mobile phases often consist of mixtures of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like phosphoric acid or formic acid to control pH and improve peak shape. cipac.org UV detection is standard, as the pyrazole ring exhibits chromophoric properties. cipac.org
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For pyrazole derivatives that may have lower volatility, derivatization might be necessary to increase their volatility and thermal stability. The choice of column is critical; polar capillary columns like those with polyethylene (B3416737) glycol stationary phases are often used for nitrogen-containing heterocyclic compounds to achieve good separation. mdpi.com Flame Ionization Detection (FID) is a common choice for quantification due to its high sensitivity and wide linear range, while a mass spectrometer (MS) detector provides structural information. cipac.orgchromatographyonline.com
Reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC or GC to determine the consumption of reactants and the formation of products. nih.govacs.org The separation of potential isomers of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol, such as regioisomers or enantiomers (if a chiral center is present and a chiral column is used), can also be achieved using these chromatographic methods under optimized conditions. nih.gov
| Parameter | HPLC Method Example | GC Method Example |
|---|---|---|
| Technique | Reversed-Phase HPLC | Capillary GC |
| Column | C18, 100 mm x 4.6 mm, 2.6 µm particle size cipac.org | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness mdpi.com |
| Mobile Phase / Carrier Gas | Acetonitrile / 0.1% Formic Acid in Water (gradient) cipac.org | Helium shimadzu.com |
| Flow Rate / Gas Velocity | 1.0 mL/min | Constant linear velocity mode shimadzu.com |
| Temperature | 40 °C (Column Oven) | Temperature programmed: 50°C to 280°C at 3°C/min shimadzu.com |
| Injection Volume | 10 µL cipac.org | 1 µL (split mode) shimadzu.com |
| Detection | UV-Diode Array Detector (DAD) chromatographyonline.com | Flame Ionization Detector (FID) or Mass Spectrometry (MS) chromatographyonline.com |
Spectrophotometric Methods for Quantitative Analysis in Research Contexts
Spectrophotometry, particularly UV-Visible spectrophotometry, offers a simple, cost-effective, and rapid method for the quantitative analysis of compounds containing chromophoric groups, such as the pyrazole ring. taylorfrancis.com The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The pyrazole nucleus itself is spectrophotometrically active, and the presence of substituents can influence the wavelength of maximum absorbance (λmax) and the molar absorptivity. taylorfrancis.com For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations of this compound. The concentration of the compound in an unknown research sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. bohrium.com
These methods are particularly useful in research for routine quantification where a validated chromatographic method is not required. The electronic spectra of new pyrazole compounds are often recorded in solvents like ethanol (B145695), with characteristic absorption bands typically appearing in the UV range between 240-300 nm. nih.gov The specific λmax for this compound would need to be determined experimentally.
| Parameter | Description |
|---|---|
| Principle | Measurement of light absorption by the pyrazole chromophore. |
| Instrumentation | UV-Visible Spectrophotometer (e.g., dual beam) bohrium.com |
| Solvent | Typically ethanol or methanol nih.gov |
| Wavelength Range | Scanned across the UV-Vis range (e.g., 200-400 nm) to determine λmax. |
| Quantification | Based on a calibration curve of absorbance vs. concentration. bohrium.com |
| Application | Rapid quantification in solutions, determination of purity (in combination with other methods). |
Electrochemical Detection and Sensing Methodologies
Electrochemical methods provide highly sensitive and selective platforms for the detection of electroactive species. While specific electrochemical sensors for this compound are not widely documented, the general principles can be applied. The pyrazole ring, being a nitrogen-containing heterocyclic compound, can be susceptible to oxidation or reduction at an electrode surface under specific potential conditions.
Techniques like cyclic voltammetry could be used to study the electrochemical behavior of the compound and identify its oxidation/reduction potentials. This information can then be used to develop more sensitive amperometric or voltammetric detection methods.
Furthermore, pyrazole derivatives have been utilized as fluorescent chemosensors for the detection of other species, such as metal ions. For instance, a pyrazoline derivative was synthesized to act as a highly selective fluorescent sensor for cadmium ions (Cd2+). nih.gov The fluorescence of the probe was quenched upon binding with the metal ion, allowing for its detection at very low concentrations. nih.gov This highlights the potential for designing and synthesizing novel sensors based on the this compound scaffold for various analytical applications.
Coupled Techniques for Structural Confirmation in Complex Mixtures (e.g., GC-MS, LC-MS/MS)
For unambiguous identification and structural confirmation, especially in complex research matrices, coupled or hyphenated techniques are indispensable. These methods combine the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds. mdpi.com As the sample components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI). The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, allows for confident identification by comparison with spectral libraries or through interpretation. researchgate.net GC-MS is particularly useful for identifying impurities and reaction byproducts. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally unstable compounds, LC-MS/MS is the technique of choice. kuleuven.be The compound is first separated by HPLC and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). kuleuven.be These methods usually produce a protonated or deprotonated molecular ion, providing molecular weight information. In tandem MS (MS/MS), this molecular ion is selected and fragmented to produce a product ion spectrum, which is highly specific and useful for structural confirmation and quantification in complex mixtures. kuleuven.be This technique offers exceptional sensitivity and selectivity, making it ideal for trace analysis.
| Technique | Ionization Method | Information Obtained | Primary Application |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Molecular fragment pattern (fingerprint), retention time. mdpi.comresearchgate.net | Identification of volatile impurities and reaction products. mdpi.com |
| LC-MS/MS | Electrospray Ionization (ESI), APCI | Molecular weight, specific fragmentation patterns, retention time. kuleuven.be | Structural confirmation and quantification of non-volatile compounds in complex matrices. kuleuven.be |
Future Perspectives and Emerging Research Avenues for 1 5 Methyl 1h Pyrazol 3 Yl Propan 2 Ol
Exploration of Uncharted Synthetic Routes and Methodologies
The synthesis of pyrazole (B372694) derivatives has evolved significantly, yet dedicated routes for 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol are not extensively documented. Future research should focus on developing novel, efficient, and sustainable synthetic methodologies. Classical approaches often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com However, modern synthetic chemistry offers more sophisticated alternatives that could provide higher yields, better regioselectivity, and greener reaction conditions.
Promising avenues for exploration include:
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step. Designing an MCR that combines hydrazine, a ketone or aldehyde, and another reactive species could lead to the direct formation of the target pyrazole-alcohol or a close precursor. mdpi.com The use of magnetic nanoparticle-based catalysts in such reactions could also facilitate product purification and catalyst recycling, aligning with green chemistry principles. mdpi.com
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and enhance reaction control. Applying these techniques to known pyrazole syntheses could optimize the production of this compound.
Visible-Light Photoredox Catalysis: This mild and powerful method could enable the synthesis of polysubstituted pyrazoles from simple precursors like hydrazine and Michael acceptors under ambient conditions, using air as the oxidant. organic-chemistry.org
| Synthetic Strategy | Potential Precursors | Key Advantages |
| One-Pot Synthesis | Propargylic alcohols, Hydrazine hydrate (B1144303) | High efficiency, reduced waste, streamlined process researchgate.net |
| Multicomponent Reactions | Hydrazine, Ketones, Aldehydes | High atom economy, molecular complexity in a single step mdpi.com |
| Green Chemistry Approaches | Simple carbonyls, Hydrazine | Use of eco-friendly catalysts (e.g., nano-ZnO), aqueous media nih.gov |
| Photoredox Catalysis | Hydrazine, Michael acceptors | Mild reaction conditions, use of air as a green oxidant organic-chemistry.org |
Discovery of Novel Chemical Transformations and Derivatization Possibilities
The bifunctional nature of this compound (containing both a pyrazole ring and an alcohol) offers a rich landscape for chemical derivatization. Future research should systematically explore the reactivity of both functional groups to create a library of novel compounds with diverse properties.
Transformations of the Propan-2-ol Side Chain:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one. This ketone would be a versatile intermediate for further reactions, such as reductive amination or aldol (B89426) condensations.
Esterification and Etherification: Reaction of the alcohol with acyl chlorides, anhydrides, or alkyl halides would yield a wide range of esters and ethers. These derivatives could be explored for various applications, including as potential pro-drugs or functional materials.
Substitution Reactions: Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) would open pathways for nucleophilic substitution reactions, allowing the introduction of various functionalities like azides, halides, or thiols.
Modifications of the Pyrazole Ring:
N-Functionalization: The NH group of the pyrazole ring is acidic and can be readily deprotonated and subsequently alkylated, arylated, or acylated. mdpi.com This allows for the introduction of diverse substituents at the N1 position, profoundly influencing the molecule's electronic properties and steric profile.
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or formylation (e.g., via the Vilsmeier-Haack reaction), typically at the C4 position. mdpi.commdpi.com These transformations provide handles for further synthetic modifications.
| Reaction Type | Target Functional Group | Potential Reagents | Resulting Derivative Class |
| Oxidation | Propan-2-ol | PCC, Swern, Dess-Martin | Pyrazolyl ketones |
| Esterification | Propan-2-ol | Acyl chlorides, Carboxylic acids | Pyrazolyl esters |
| N-Alkylation | Pyrazole NH | Alkyl halides, Base | N-substituted pyrazoles |
| Vilsmeier-Haack | Pyrazole Ring (C4) | POCl₃, DMF | 4-Formyl pyrazoles mdpi.com |
| Halogenation | Pyrazole Ring (C4) | NBS, NCS | 4-Halo pyrazoles |
Integration of Advanced Computational Modeling for Predictive Research
Computational chemistry is an indispensable tool for accelerating chemical research by providing insights into molecular properties and reactivity. eurasianjournals.com Applying advanced computational modeling to this compound can guide synthetic efforts and predict potential applications before extensive lab work is undertaken.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential maps, and thermodynamic properties of the molecule and its derivatives. eurasianjournals.comnih.gov This information is crucial for understanding its reactivity, stability, and potential for intermolecular interactions.
Molecular Docking and QSAR: For potential biological applications, molecular docking simulations can predict the binding modes and affinities of derivatives with specific biological targets (e.g., enzymes or receptors). nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds. ssrn.com
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape and dynamic behavior of the molecule and its derivatives, for instance, when interacting with a protein or integrated into a material. eurasianjournals.com This is particularly relevant for understanding the flexibility of the propanol (B110389) side chain and its influence on binding or material properties.
Future research should focus on building robust computational models to predict the outcomes of proposed chemical transformations and to screen virtual libraries of derivatives for desired properties, thereby streamlining experimental work. eurasianjournals.com
Investigation of Unexplored Academic Applications (e.g., new materials, catalysts)
The unique structure of this compound makes it an attractive candidate for applications beyond traditional medicinal chemistry, particularly in materials science and catalysis.
Ligand Design for Homogeneous Catalysis: The pyrazole nitrogen and the alcohol oxygen can act as a bidentate ligand, chelating to metal centers. Protic pyrazole complexes have shown significant catalytic activity in reactions like hydrogenation, transfer hydrogenation, and hydrogen evolution. nih.gov The synthesis of novel transition metal complexes with this pyrazole-alcohol as a ligand could lead to new catalysts with unique reactivity and selectivity. For example, pyrazole-based ruthenium and iridium complexes have been effective in the redox isomerization of allylic alcohols and dehydrogenation of formic acid. nih.gov
Building Blocks for New Materials: The bifunctional nature of the molecule allows it to be a monomer for polymerization. The hydroxyl group could be used for polyester (B1180765) or polyurethane synthesis, while the pyrazole ring could be incorporated into the polymer backbone or as a pendant group. Such polymers could have interesting thermal properties or metal-coordinating capabilities. Furthermore, polynitro-substituted pyrazoles are known to be high-energy-density materials, suggesting that derivatization of the pyrazole ring could lead to novel energetic materials. nih.gov
Corrosion Inhibitors: Pyrazole derivatives have been investigated as corrosion inhibitors for metals due to the ability of the nitrogen atoms to coordinate to metal surfaces. The presence of the alcohol group could enhance solubility and surface adhesion, making it a promising area for investigation.
Identification and Addressing of Current Research Gaps in Pyrazole-Alcohol Chemistry
The chemistry of this compound is emblematic of a broader gap in the detailed investigation of simple, bifunctional pyrazole-alcohols. The primary research gap is the lack of foundational data for this specific compound.
Key research gaps to be addressed include:
Lack of Characterization: There is a scarcity of published spectroscopic (NMR, IR, MS) and crystallographic data for the title compound. A fundamental first step is its unambiguous synthesis and thorough characterization.
Undefined Reactivity Profile: The chemical reactivity of the compound has not been systematically studied. A comprehensive investigation into the relative reactivity of the alcohol versus the pyrazole ring under various conditions is needed.
Regioselectivity in Synthesis: A significant challenge in pyrazole synthesis is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl precursors. mdpi.com Future synthetic work must address and optimize the regioselective formation of the desired 3-substituted isomer.
Limited Scope of Application: While pyrazoles are widely studied as pharmaceuticals, the potential of simple pyrazole-alcohols in catalysis and materials science remains significantly underdeveloped.
Addressing these gaps through systematic research will not only illuminate the specific chemistry of this compound but also contribute to the broader field of pyrazole chemistry, potentially uncovering new reactions, materials, and applications.
Q & A
Q. What are the recommended synthetic routes for 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrazole precursors. For example, iodinated pyrazole intermediates (e.g., 1-(4-fluorophenyl)-3-iodo-5-methyl-1H-pyrazole) can undergo Suzuki-Miyaura cross-coupling or alkylation with propan-2-ol derivatives. Optimization involves controlling temperature (−20°C to reflux), solvent selection (e.g., dichloromethane, ethanol), and catalysts (e.g., triethylamine, Pd catalysts). Purity is enhanced via column chromatography (ethyl acetate/hexane mixtures) or recrystallization from 2-propanol .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and substituent positions, with pyrazole proton signals typically appearing at δ 6.0–7.0 ppm.
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks. Data collection requires high-resolution single crystals, and refinement accounts for thermal motion and disorder .
- HPLC : Reverse-phase columns (C18) with UV detection validate purity, using mobile phases like acetonitrile/water .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the solid-state packing and stability of this compound?
Graph-set analysis (Etter’s methodology) reveals directional N–H···O and O–H···N interactions between the pyrazole N–H and propan-2-ol hydroxyl groups. These interactions form cyclic dimers or chains, stabilizing the crystal lattice. van der Waals interactions between methyl groups further contribute to packing efficiency. Noncovalent interaction (NCI) plots via Multiwfn visualize these forces as reduced density gradient (RDG) isosurfaces .
Q. What computational approaches are suitable for analyzing the electronic structure and reactivity of this compound?
- Electrostatic potential (ESP) mapping : Multiwfn calculates ESP surfaces to identify nucleophilic (pyrazole ring) and electrophilic (hydroxyl group) sites, guiding derivatization strategies.
- HOMO-LUMO analysis : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts charge-transfer behavior and redox stability. The HOMO is localized on the pyrazole ring, while the LUMO resides on the propan-2-ol moiety .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural validation?
Contradictions may arise from dynamic processes (e.g., rotamer interconversion) or crystallographic disorder. Variable-temperature NMR (VT-NMR) suppresses signal splitting by freezing rotamers. For X-ray data, SHELXL refinement with TWIN/BASF commands accounts for twinning or pseudosymmetry. Cross-validation against IR (C=O stretching) and high-resolution mass spectrometry (HRMS) ensures consistency .
Q. What strategies address regioselectivity challenges in modifying the pyrazole ring?
Electrophilic substitution favors the 4-position of 5-methyl-1H-pyrazole due to steric hindrance at the 3-position. Directed ortho-metalation (DoM) using n-BuLi at −78°C enables selective functionalization. Computational modeling (e.g., Hirshfeld surface analysis) predicts steric and electronic barriers to substitution .
Q. Methodological Notes
- Synthetic Reproducibility : Document reaction yields under varying conditions (e.g., solvent polarity, catalyst loading) to identify optimal protocols.
- Data Cross-Checking : Combine crystallographic (SHELX) and spectroscopic data to resolve ambiguities in molecular conformation .
- Software Tools : Use Multiwfn for electronic analysis and NCI plots; SHELX for crystallographic refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
